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Koumidine

Cat. No.: B8257664
M. Wt: 294.4 g/mol
InChI Key: VXTDUGOBAOLMED-DBPFMDJSSA-N
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Description

Contextualization of (16S,19Z)-Sarpagan-17-ol within the Sarpagan Alkaloid Family

(16S,19Z)-Sarpagan-17-ol, also known by synonyms such as Koumidine (B2378392) and (16S,19Z)-Normacusine B, is a naturally occurring indole (B1671886) alkaloid belonging to the sarpagan family. cymitquimica.com The sarpagan alkaloid framework is structurally related to other important indole alkaloid groups, including the ajmaline (B190527) and macroline (B1247295) types. nih.gov These classes of alkaloids share common biosynthetic origins and are primarily found in plants of the Apocynaceae family, particularly within the Alstonia and Rauwolfia genera. nih.gov

The defining feature of sarpagan alkaloids is the "sarpagan-bridge," a crucial C-5 to C-16 bond that establishes the characteristic pentacyclic structure. thieme-connect.com The stereochemistry at various chiral centers, including the C-16 position, gives rise to the vast diversity observed within this family, which comprises over 200 known alkaloids. nih.gov The specific stereochemical designations (16S, 19Z) in (16S,19Z)-Sarpagan-17-ol define the spatial arrangement of its atoms, which is a critical determinant of its biological interactions. cymitquimica.com

Historical Perspectives on Research into Sarpagan-Type Indole Alkaloids

The investigation of sarpagan-type indole alkaloids is deeply rooted in the broader history of natural product chemistry. Much of the initial work on isolating and elucidating the structures of these complex molecules was conducted in the mid-20th century. nih.gov The laboratories of Elderfield and Schmid were instrumental in the early research on alkaloids from the Alstonia genus. nih.gov

A significant breakthrough in understanding the biosynthesis of sarpagan alkaloids came with the proposal of their biogenetic connection to the ajmaline alkaloids. nih.gov The development of tissue and cell suspension cultures in the 1970s by M.H. Zenk provided a crucial tool for studying the enzymatic reactions involved in their formation. nih.gov This enabled the extraction of alkaloids and enzymes, laying the groundwork for detailed biosynthetic investigations. nih.gov Further advancements, such as the use of in vivo NMR technology in the 1990s, allowed for the real-time observation of bioconversion processes within living plant cells. nih.gov

Significance of (16S,19Z)-Sarpagan-17-ol in Contemporary Natural Product Chemistry Research

The sarpagan alkaloid family, including (16S,19Z)-Sarpagan-17-ol, continues to be of great interest to synthetic and medicinal chemists. nih.gov The complex and rigid structure of these molecules presents a significant challenge for total synthesis, driving the development of new and innovative synthetic strategies. researchgate.net A key area of research is the enantioselective synthesis of these alkaloids to produce specific stereoisomers for biological evaluation. acs.org

Recent research has focused on elucidating the intricate enzymatic pathways that lead to the formation of sarpagan alkaloids. The sarpagan bridge enzyme (SBE), a cytochrome P450-dependent monooxygenase, has been identified as a key player in catalyzing the characteristic cyclization. thieme-connect.comnih.gov Understanding the stereochemical outcomes of these enzymatic reactions is crucial, as it governs the diversity of naturally occurring sarpagan alkaloids. nih.govbiorxiv.org This knowledge opens the door for chemo-enzymatic approaches and metabolic engineering to produce novel sarpagan-type compounds with potentially valuable pharmacological properties. nih.govuni-konstanz.de The potential for sarpagan alkaloids to exhibit anti-inflammatory and other biological activities further fuels the ongoing research in this field. updatepublishing.comresearchgate.net

Compound Data

PropertyValue
Compound Name (16S,19Z)-Sarpagan-17-ol
Synonyms This compound, (16S,19Z)-Normacusine B
CAS Number 1358-75-4
Molecular Formula C19H22N2O
Molecular Weight 294.398 g/mol
InChI Key VXTDUGOBAOLMED-DBPFMDJSSA-N

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O B8257664 Koumidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,12S,13S,14R,15Z)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraen-13-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-2-11-9-21-17-8-14-12-5-3-4-6-16(12)20-19(14)18(21)7-13(11)15(17)10-22/h2-6,13,15,17-18,20,22H,7-10H2,1H3/b11-2+/t13-,15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTDUGOBAOLMED-DBPFMDJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\CN2[C@H]3C[C@@H]1[C@@H]([C@@H]2CC4=C3NC5=CC=CC=C45)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401312791
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1358-75-4
Record name (16S,19Z)-Sarpagan-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1358-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (16S,19Z)-Sarpagan-17-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401312791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Origin and Advanced Isolation Methodologies of 16s,19z Sarpagan 17 Ol

Botanical Sources and Ecological Distribution of Producing Organisms

The presence of (16S,19Z)-Sarpagan-17-ol is intrinsically linked to plant species that synthesize a variety of monoterpenoid indole (B1671886) alkaloids. These plants are primarily found within specific families and genera, distributed across distinct ecological and geographical regions.

Plant Families and Genera Associated with Sarpagan-17-ol (B1261461) Production

The principal plant family associated with the production of sarpagan-type alkaloids is the Apocynaceae, or dogbane family. biorxiv.org This family is a rich source of diverse and pharmacologically significant alkaloids. biorxiv.orgresearchgate.net Within Apocynaceae, the genera Rauvolfia and Alstonia are the most prominent producers of sarpagan and related alkaloids. updatepublishing.com

Species such as Rauvolfia serpentina (commonly known as Sarpagandha or Indian snakeroot), Rauvolfia densiflora, and Rauvolfia caffra have been extensively studied and found to contain a wide array of indole alkaloids, including those with the sarpagan skeleton. updatepublishing.comresearchgate.netplanetayurveda.com Similarly, various Alstonia species, including A. scholaris and A. boonei, are known sources. wur.nlbotanyjournals.com

Recent research has expanded the list of potential sources to include other genera within the Apocynaceae family, such as Tabernaemontana, Catharanthus, Vinca, and Amsonia, which are also involved in the biosynthesis of sarpagan-related compounds. biorxiv.orgnih.gov

Table 1: Botanical Sources of Sarpagan-Type Alkaloids

Family Genus Relevant Species
Apocynaceae Rauvolfia R. serpentina, R. densiflora, R. caffra, R. verticillata
Apocynaceae Alstonia A. scholaris, A. boonei, A. longifolia
Apocynaceae Tabernaemontana T. elegans, T. laeta
Apocynaceae Catharanthus C. roseus
Apocynaceae Vinca V. minor
Apocynaceae Amsonia A. tabernaemontana

Geographic and Habitat Distribution Relevant to (16S,19Z)-Sarpagan-17-ol Presence

The organisms that produce sarpagan alkaloids are predominantly found in tropical and subtropical regions across the globe.

The genus Rauvolfia is widely distributed throughout the tropical areas of Asia, Africa, and Latin America. wikipedia.org Rauvolfia serpentina, a key species, is native to the Indian subcontinent and Southeast Asia, thriving in the foothills of the Himalayas and other moist, deciduous forests with humus-rich, acidic soil. e-planet.co.ineagri.orgscialert.net It typically grows at altitudes of up to 1,400 meters. e-planet.co.in

The genus Alstonia also has a pantropical distribution, with species found in Asia, Australia, and Africa. wur.nl Alstonia scholaris, the Devil Tree, is native to a vast area stretching from the Indian subcontinent and Southern China to Southeast Asia and Australia. botanyjournals.com It is a large evergreen tree that inhabits the sub-Himalayan tract and peninsular India. botanyjournals.com Alstonia boonei is indigenous to tropical West Africa, where it grows in rainforests and along damp riverbanks. wur.nl Alstonia longifolia is found at higher elevations in Southern Mexico and Guatemala. wikipedia.org

Table 2: Geographic Distribution of Key Genera

Genus Primary Geographic Distribution Typical Habitat
Rauvolfia Tropical Asia, Africa, Latin America Moist, shady areas; deciduous forests; humus-rich soil
Alstonia Tropical Asia, Australia, Africa Rainforests, secondary forests, damp riverbanks

Advanced Methodologies for Isolation and Purification of (16S,19Z)-Sarpagan-17-ol

The isolation of (16S,19Z)-Sarpagan-17-ol from complex plant matrices requires sophisticated separation and purification techniques to achieve high purity while preserving the compound's specific stereochemistry.

Preparative Chromatographic Techniques for Complex Mixture Separation

Preparative chromatography is a cornerstone for isolating alkaloids in sufficient quantities for structural elucidation and further research. column-chromatography.com This process typically follows an initial crude extraction from the plant material. jsmcentral.org

Commonly employed techniques include:

Column Chromatography (CC): This is a fundamental step for the initial fractionation of crude alkaloid extracts. Silica gel is a frequently used stationary phase due to its ability to adsorb alkaloids. column-chromatography.com Stepwise elution with solvent gradients of increasing polarity is used to separate compounds based on their affinity for the stationary phase. mdpi.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers higher resolution and efficiency compared to standard column chromatography. jsmcentral.org It utilizes wider column diameters to handle larger sample volumes, making it ideal for the final purification of target compounds from complex fractions. jsmcentral.org

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography method that avoids the use of solid adsorbents, which can sometimes cause irreversible adsorption or degradation of sensitive compounds. mdpi.com It has been successfully used for the preparative separation of various alkaloids by partitioning them between two immiscible liquid phases. mdpi.comresearchgate.net

Table 3: Preparative Chromatographic Techniques for Alkaloid Isolation

Technique Principle Application in Alkaloid Isolation
Column Chromatography Separation based on differential adsorption to a solid stationary phase. Initial fractionation of crude plant extracts.
Preparative HPLC High-resolution separation on a preparative scale using high pressure. Final purification of target alkaloids from complex fractions. jsmcentral.org
HSCCC Liquid-liquid partition chromatography without a solid support. Isolation and purification of alkaloids, minimizing degradation. mdpi.com

Application of Hyphenated Techniques in Isolation Protocols

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for modern natural product research. They allow for the rapid identification and targeted isolation of compounds from complex mixtures. frontiersin.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds. ijprajournal.com It has been effectively used to identify various alkaloids, including those with sarpagan skeletons, in extracts from Rauvolfia and Tabernaemontana species. researchgate.netscielo.br The mass spectrometer provides structural information based on the fragmentation patterns of the eluted compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful and versatile tool for the analysis of a wide range of natural products, including non-volatile and thermally labile alkaloids. researchgate.net LC-MS analysis can guide the isolation process by rapidly identifying fractions that contain the target compound based on its mass-to-charge ratio. mdpi.com

Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (LC-SPE-NMR): This advanced technique allows for the complete structural elucidation of compounds directly from an HPLC separation. nih.govd-nb.info Peaks from the HPLC are trapped on individual solid-phase extraction (SPE) cartridges, the original solvent is removed, and the pure compound is then eluted with a deuterated solvent for NMR analysis. d-nb.infochromatographyonline.com This method is highly efficient for the dereplication (rapid identification of known compounds) and characterization of novel alkaloids in crude extracts. nih.gov

Table 4: Hyphenated Techniques in Alkaloid Analysis and Isolation

Technique Description Role in Isolation Protocol
GC-MS Couples Gas Chromatography with Mass Spectrometry. Identification of volatile alkaloids in extracts. ijprajournal.comscielo.br
LC-MS Couples Liquid Chromatography with Mass Spectrometry. Targeted isolation by identifying fractions containing the desired compound. frontiersin.orgresearchgate.net
LC-SPE-NMR Couples LC to NMR via a Solid Phase Extraction interface. Full structural elucidation of compounds in complex mixtures without prior isolation. nih.govchromatographyonline.com

Stereoselective Isolation Strategies for Enantiomeric Purity

The obtainment of (16S,19Z)-Sarpagan-17-ol in its enantiomerically pure form relies heavily on its natural origin. The biosynthesis of monoterpenoid indole alkaloids in plants is governed by highly specific enzymes that control the stereochemical outcome of the reactions. nih.govnih.gov

The core strategy for obtaining a specific stereoisomer like (16S,19Z)-Sarpagan-17-ol is to leverage this inherent biological stereoselectivity. The cyclization of the precursor geissoschizine to form the sarpagan skeleton is catalyzed by cytochrome P450 enzymes known as sarpagan bridge enzymes (SBEs). nih.govnih.gov Recent studies show that SBEs from different plant species can generate diastereomers in varying ratios. biorxiv.org For example, SBEs can produce both the 16S-configured akuammidine (B1680586) aldehyde and the 16R-configured polyneuridine (B1254981) aldehyde. biorxiv.orgnih.gov

Subsequent enzymatic steps involving reductases and deformylases can further influence the final stereochemistry at the C16 position, leading to species-specific alkaloid profiles. biorxiv.orgnih.gov This enzymatic control is the primary reason that natural product isolation typically yields a single, optically active stereoisomer.

Therefore, the "stereoselective strategy" is not about separating a racemic mixture but about:

Source Selection: Choosing a plant species known to biosynthesize the desired (16S) stereoisomer.

Purification: Employing high-resolution chromatographic techniques (e.g., preparative HPLC) to meticulously separate the target (16S,19Z)-Sarpagan-17-ol from other co-occurring alkaloids, which may include other diastereomers. jsmcentral.org

While total synthesis approaches often require enantioselective methods, such as using chiral starting materials like D-tryptophan or asymmetric catalysis to establish specific stereocenters, the isolation from a natural source directly provides the enantiomerically pure compound as dictated by the plant's biosynthetic machinery. scispace.comnih.gov

Biosynthesis of 16s,19z Sarpagan 17 Ol

Proposed Biosynthetic Pathway Towards Sarpagan-Type Indole (B1671886) Alkaloids

The journey to the sarpagan scaffold is a multi-step enzymatic cascade that builds upon the central intermediate, geissoschizine.

The biosynthesis of all monoterpene indole alkaloids begins with the condensation of tryptamine (B22526) (derived from the amino acid tryptophan) and the monoterpenoid secologanin. frontiersin.org This Pictet-Spengler reaction is catalyzed by strictosidine (B192452) synthase (STR) to yield strictosidine, the foundational precursor for over 2,000 MIAs. frontiersin.orgrsc.org

Following its synthesis, strictosidine is deglycosylated by strictosidine β-D-glucosidase (SGD), leading to a highly reactive aglycone. nih.gov This unstable intermediate spontaneously rearranges to form 4,21-dehydrogeissoschizine, which is then reduced by geissoschizine synthase (GS) to produce the key branch-point intermediate, (19E)-geissoschizine. nih.govresearchgate.net This specific isomer is crucial, as other isomers with different side chain conformations are not processed by the subsequent cyclization enzymes. nih.gov

PrecursorDescriptionSource Organisms (Examples)
TryptamineIndole precursor derived from tryptophan. nih.govCatharanthus roseus, Rauwolfia serpentina
SecologaninMonoterpenoid precursor derived from the terpenoid pathway. rsc.orgC. roseus, R. serpentina
StrictosidineUniversal precursor for MIAs, formed from tryptamine and secologanin. frontiersin.orgC. roseus, R. serpentina
GeissoschizineKey intermediate leading to sarpagan and other alkaloid classes. nih.govnih.govC. roseus, R. serpentina

The formation of the characteristic sarpagan skeleton is a pivotal cyclization event.

Sarpagan Bridge Enzyme (SBE): The crucial step is catalyzed by the Sarpagan Bridge Enzyme (SBE), a cytochrome P450 monooxygenase (CYP). nih.govunb.ca SBE facilitates an oxidative cyclization of geissoschizine, forming a C5-C16 bond to create the sarpagan scaffold. researchgate.netnih.gov The primary product of this reaction is polyneuridine (B1254981) aldehyde. nih.gov SBEs have been identified in several MIA-producing plants, including Rauwolfia serpentina, Gelsemium sempervirens, and Catharanthus roseus. nih.gov

Stereochemical Control: A significant aspect of sarpagan biosynthesis is the control of stereochemistry at the C16 position. While SBEs are thought to primarily produce the 16R stereoisomer, polyneuridine aldehyde, they can also generate its 16S epimer, akuammidine (B1680586) aldehyde, to a lesser extent. nih.govresearchgate.net Subsequent enzymatic modifications by downstream enzymes like aldehyde reductases and deformylases can further epimerize the C16 center, leading to the diverse stereochemistry observed in naturally occurring sarpagan alkaloids across different plant species. nih.govbiorxiv.orgbiorxiv.org The (16S) configuration of the target compound, Sarpagan-17-ol (B1261461), arises from these or similar enzymatic transformations acting on the initial SBE product.

Downstream Modifications: Following the formation of the aldehyde intermediate, further enzymatic steps tailor the molecule. These include:

Reduction: The aldehyde group of polyneuridine aldehyde or its epimer can be reduced by enzymes such as polyneuridine aldehyde reductase (PNAE). rsc.org

Hydroxylation: The final step to produce Sarpagan-17-ol is a hydroxylation at the C17 position. While the specific enzyme for this transformation has not been explicitly characterized, the pathway leading to the related alkaloid ajmaline (B190527) involves vinorine (B1233521) hydroxylase (VH), which hydroxylates the sarpagan skeleton, indicating a known enzymatic capability for such a modification. rsc.orgacs.org

EnzymeAbbreviationFunctionEnzyme Class
Strictosidine SynthaseSTRCondenses tryptamine and secologanin. frontiersin.orgPictet-Spenglerase
Strictosidine β-D-GlucosidaseSGDDeglycosylates strictosidine. nih.govGlucosidase
Geissoschizine SynthaseGSReduces 4,21-dehydrogeissoschizine. researchgate.netDehydrogenase/Reductase
Sarpagan Bridge EnzymeSBECatalyzes C5-C16 cyclization of geissoschizine. nih.govCytochrome P450
Polyneuridine Aldehyde ReductasePNAEReduces the aldehyde group of polyneuridine aldehyde. rsc.orgReductase
Vinorine HydroxylaseVHHydroxylates the sarpagan skeleton. rsc.org-

Molecular and Genetic Basis of (16S,19Z)-Sarpagan-17-ol Biosynthesis

Advances in genomics and molecular biology have been instrumental in uncovering the genetic blueprint for MIA biosynthesis.

The genes encoding biosynthetic pathways for specialized metabolites are often organized into biosynthetic gene clusters (BGCs) within the plant genome. nih.govbiorxiv.org This physical clustering facilitates the co-regulation and inheritance of the pathway genes. The discovery of BGCs for MIAs in plants like C. roseus and Rauwolfia tetraphylla has been accelerated by combining genome sequencing with transcriptomic data analysis. researchgate.netbiorxiv.org

Computational methods, such as co-expression analysis, have been particularly effective. nih.gov By identifying genes that are consistently expressed together with known MIA pathway genes across different tissues or under specific conditions, researchers can pinpoint new candidate genes, including those for transporters, transcription factors, and previously unknown enzymatic steps. nih.gov This approach was crucial in identifying the SBE gene in Rauwolfia serpentina. nih.gov

Understanding the structure and function of key enzymes like SBE opens the door for targeted modification.

Enzyme Mechanism: SBE belongs to the versatile cytochrome P450 family. Its proposed mechanism involves an initial oxidation of the substrate, geissoschizine, which then enables a Mannich-type cyclization to form the C5-C16 bond. nih.gov The enzyme's active site guides the substrate into a specific conformation that favors this reaction. Interestingly, the same enzyme can catalyze a different reaction—aromatization—if presented with a substrate that lacks the necessary nucleophile for cyclization, highlighting the role of substrate structure in determining the enzymatic outcome. nih.gov

Protein Engineering: The detailed knowledge of enzyme structure and mechanism allows for rational protein engineering. nih.govfrontiersin.org By creating homology models of SBEs and comparing the sequences of enzymes with different product profiles (e.g., SBEs vs. rhazimal synthases), researchers can identify key amino acid residues that control substrate specificity and the type of reaction catalyzed. nih.govrsc.org Site-directed mutagenesis, where specific amino acids in the active site are changed, has been shown to alter the product profile of these enzymes. nih.gov This suggests that enzymes in the sarpagan pathway are amenable to protein engineering to either improve their natural function or create novel catalytic activities. nih.govfrontiersin.org

Biosynthetic Engineering Strategies for Enhanced Production or Analog Generation

The elucidation of the biosynthetic pathway provides a toolkit for enhancing the production of valuable alkaloids and generating novel derivatives.

Heterologous Expression: A powerful strategy is the reconstitution of the biosynthetic pathway in a heterologous host, such as the plant Nicotiana benthamiana or yeast. frontiersin.orgnih.gov By co-expressing all the necessary enzyme-encoding genes, from the precursors to the desired product, these organisms can be turned into cellular factories for specific alkaloids. This approach was used to screen for and confirm the function of the SBE gene by reconstituting the pathway to the stable downstream product, vinorine. researchgate.netnih.gov

Precursor-Directed Biosynthesis: Another approach involves feeding unnatural substrates (analogs of tryptamine or secologanin) to a heterologous system expressing the biosynthetic pathway. frontiersin.org The enzymes in the pathway may accept these modified precursors, leading to the production of "new-to-nature" alkaloids with potentially novel or improved biological activities. frontiersin.org Engineering the biosynthetic enzymes to better accept these unnatural substrates could further improve the yields of these new compounds. frontiersin.org These metabolic engineering strategies hold promise for creating a library of sarpagan-type alkaloids for further study and development. nih.govresearchgate.net

Chemical Synthesis of 16s,19z Sarpagan 17 Ol and Its Analogs

Retrosynthetic Analysis and Strategic Disconnections for the Sarpagan-17-ol (B1261461) Core

The retrosynthetic analysis of the sarpagan alkaloid core, including (16S,19Z)-Sarpagan-17-ol, is pivotal for devising a viable synthetic pathway. The core structure is a complex pentacyclic system with several stereocenters, most notably at positions C-3, C-5, C-15, and C-16. nih.gov A primary strategic disconnection targets the C-5 to C-16 bond, which forms the characteristic "sarpagan bridge". nih.gov This disconnection simplifies the pentacyclic framework into a tetracyclic precursor. The formation of this crucial bond is often planned via a biomimetic intramolecular Mannich reaction or related cyclizations, which mimics the proposed biosynthetic pathway catalyzed by sarpagan bridge enzymes (SBEs). acs.orgacs.orgnih.gov

Another powerful retrosynthetic strategy involves the late-stage construction of the indole (B1671886) moiety, typically through a Fischer indole synthesis. uni-konstanz.de This approach disconnects the indole ring to reveal a corresponding ketone precursor. uni-konstanz.deuni-konstanz.de This strategy offers the significant advantage of carrying a less sensitive intermediate through multiple steps, thereby facilitating late-stage diversification to produce a library of analogs with varied substitution patterns on the aromatic ring. uni-konstanz.de

Key retrosynthetic disconnections are summarized below:

Mannich Reaction/C5–C16 Bond Formation: This central disconnection simplifies the azabicyclo[3.3.1]nonane system, leading back to a tetracyclic indole precursor containing an appropriately positioned amine and an electrophilic carbon center. nih.gov

Fischer Indole Synthesis: This strategy disconnects the indole C-C and C-N bonds, leading to a polycyclic ketone and a substituted hydrazine, allowing for late-stage indole formation. uni-konstanz.deuni-konstanz.de

Ring-Closing Metathesis (RCM): For certain approaches, RCM has been employed to form the eight-membered ring present in some key intermediates. researchgate.net

[5+2] Dipolar Cycloaddition: Some unified strategies employ a dipolar cycloaddition as a key step to construct a tricyclic intermediate early in the synthesis, which then serves as a versatile platform for accessing both sarpagine (B1680780) and ajmaline (B190527) families. uni-konstanz.deuni-konstanz.de

Total Synthesis Approaches to (16S,19Z)-Sarpagan-17-ol

The total synthesis of sarpagan alkaloids is a testament to the ingenuity of synthetic chemists in controlling complex stereochemistry and regiochemistry. While a specific total synthesis for (16S,19Z)-Sarpagan-17-ol is not extensively detailed in readily available literature, the general strategies developed for this family are directly applicable.

Development of Divergent Synthetic Routes and Key Stereochemical Control Elements

Modern synthetic efforts have focused on developing divergent and unified strategies that provide access to a wide range of sarpagine and related alkaloids from a common intermediate. uni-konstanz.denih.gov This approach is highly efficient for creating libraries of natural and non-natural analogs for further study. uni-konstanz.deresearchgate.net

A cornerstone of these syntheses is the meticulous control of stereochemistry. The absolute configuration of the final molecule is often traced back to a chiral starting material, such as D-tryptophan. scispace.comnih.gov Key stereochemical challenges and their solutions include:

Control of C3 and C15: The stereochemical relationship between C3 and C15 is often established using intramolecular reactions on a tryptophan-derived template. For instance, an intramolecular Michael addition has been used to set the correct configuration of the corynantheane skeleton, a precursor to the sarpagan core. nih.gov

Control of C16 Stereochemistry: The stereocenter at C16 is particularly crucial as its configuration distinguishes the sarpagine series from the related ajmaline alkaloids. nih.gov The (16S) configuration of the target molecule requires precise control. In many syntheses, the reaction to form the sarpagan bridge can lead to a mixture of C16 epimers. uni-konstanz.de The desired (16S) product is often the thermodynamically favored diastereomer, which can be obtained by epimerization of the (16R) product under basic conditions. uni-konstanz.de

Control of the (19Z)-Ethylidene Group: The stereocontrolled formation of the C19-C20 double bond with Z-geometry is another significant challenge that must be addressed in the synthesis of this specific target.

A notable unified strategy begins with a [5+2] dipolar cycloaddition to rapidly build a key tricyclic intermediate. uni-konstanz.de This intermediate is then elaborated into a versatile enol ether, which serves as a branching point. Depending on the subsequent stereochemical control at C-16, the synthesis can be directed towards either the sarpagine or ajmaline alkaloid families. uni-konstanz.deuni-konstanz.de

Key Synthetic Strategy Core Reaction Stereochemical Control Reference
Biomimetic SynthesisIntramolecular Mannich ReactionSets C5-C16 bridge; stereocenter at C3 derived from D-tryptophan. acs.orgacs.org
Unified Divergent Synthesis[5+2] Dipolar Cycloaddition / Fischer Indole SynthesisInitial cycloaddition sets core stereochemistry; C16 epimerization to thermodynamic product. uni-konstanz.deuni-konstanz.de
Structure Units Oriented SynthesisAmide-mediated Mannich-type cyclizationVinylogous Mannich reaction and Lewis acid-mediated cyclization to form the core. nih.gov
Enantiospecific SynthesisPictet-Spengler/Dieckmann CyclizationUtilizes D-tryptophan as a chiral pool starting material to set absolute stereochemistry. scispace.comwisconsin.edu

Chemo- and Regioselectivity in the Construction of the Sarpagan Scaffold

The biosynthesis of monoterpenoid indole alkaloids showcases remarkable enzymatic control over chemo- and regioselectivity. For example, the cyclization of the common precursor geissoschizine can lead to different alkaloid scaffolds depending on which C-C bond is formed: C5–C16 for sarpagans, C7–C16 for akuammilines, or C2–C16 for strychnos types. nih.gov

In chemical synthesis, achieving this level of selectivity is a major hurdle. The key challenge is to direct the formation of the C5-C16 sarpagan bridge, precluding other potential cyclization pathways. This is typically achieved through carefully designed intramolecular reactions:

Biomimetic Intramolecular Mannich Reaction: This is the most common strategy. A precursor is synthesized where an iminium ion (or equivalent) at the N4-C5 position is tethered to a nucleophilic carbon at C16. The geometric constraints of the tether favor the desired 5-membered ring closure to form the C5-C16 bond, delivering the core azabicyclo[3.3.1]nonane system of the sarpagan alkaloids. acs.orgacs.org The reaction is often triggered by ionization of an α-amino nitrile or a related species using a Lewis acid like BF₃·OEt₂. acs.org

Substrate Control: The structure of the synthetic intermediate is designed to pre-organize the molecule for the desired cyclization, making the formation of the C5-C16 bond kinetically or thermodynamically favorable over other possibilities.

Partial Synthesis and Semisynthesis of (16S,19Z)-Sarpagan-17-ol Derivatives

Partial synthesis, starting from naturally abundant alkaloids or advanced synthetic intermediates, is a powerful tool for generating derivatives and analogs that are difficult to access through total synthesis.

Selective Functionalization of Natural Sarpagan-17-ol and Related Scaffolds

The selective functionalization of the sarpagan scaffold allows for the exploration of structure-activity relationships. Synthetic strategies that install the indole ring in the final step are particularly well-suited for creating derivatives. uni-konstanz.de Using this method, a common ketone precursor can be reacted with a variety of substituted aryl hydrazines in a Fischer indole synthesis to produce a library of sarpagan analogs with different functionalities on the aromatic ring. uni-konstanz.de This has enabled the synthesis of numerous non-natural congeners, including dimeric structures. uni-konstanz.deuni-konstanz.de

Functional group handles on the sarpagan skeleton, such as the C17-hydroxyl group, can also be targets for modification. For example, oxidation of the C17-alcohol to an aldehyde or its conversion to an ester or ether could yield a range of derivatives.

Stereochemical Considerations in Derivative Synthesis

The stereochemistry at C16 remains a critical consideration during partial synthesis and derivatization. This center is adjacent to a carbonyl group (or a group in a similar oxidation state) in many key intermediates, making it susceptible to epimerization under either acidic or basic conditions. uni-konstanz.de

While this can be a challenge, it can also be exploited. For instance, a synthesis might produce the kinetically favored but undesired (16R) epimer, which can then be converted to the thermodynamically stable and desired (16S) epimer upon treatment with base. uni-konstanz.de Conversely, accessing the thermodynamically less stable epimer requires carefully controlled reaction conditions or the installation of a "blocking group" to prevent epimerization, allowing for entry into related alkaloid families like the ajmalines. uni-konstanz.de Any subsequent chemical transformations on a derivative must be planned to avoid unintended isomerization at this sensitive position.

Biomimetic Synthesis Studies Relevant to Sarpagan-17-ol Formation

The formation of the sarpagan alkaloid framework, the core structure of (16S,19Z)-Sarpagan-17-ol, is a key focus of biomimetic synthesis studies. These investigations draw inspiration from the proposed biosynthetic pathways in plants, particularly from genera such as Rauwolfia and Catharanthus. The central strategy revolves around mimicking the enzymatic cyclization that constructs the characteristic pentacyclic sarpagan skeleton.

A pivotal step in the biosynthesis of sarpagan-type alkaloids is the formation of the C-5 to C-16 bond, which creates the "sarpagan bridge". capes.gov.br This transformation is catalyzed by the sarpagan bridge enzyme (SBE), a cytochrome P450-dependent monooxygenase. capes.gov.brnih.gov The enzyme acts on the precursor geissoschizine, initiating an oxidative cyclization to yield the sarpagan scaffold. nih.govrsc.org This enzymatic reaction is NADPH and oxygen-dependent. capes.gov.br The immediate product of this cyclization is polyneuridine (B1254981) aldehyde, a highly unstable intermediate that serves as a gateway to a variety of sarpagan and ajmalan (B1240692) alkaloids. researchgate.netnih.gov

Inspired by this natural process, chemical syntheses have been developed that replicate this key bond formation. A notable biomimetic approach involves an intramolecular Mannich reaction, which provides compelling evidence for the proposed biosynthetic mechanism. acs.orgcapes.gov.br In one such synthesis, a corynantheane-type intermediate, derived from D-tryptophan, is induced to cyclize, forming the sarpagan ring system. acs.org For example, the synthesis of (+)-Na-methylvellosimine, a sarpagan alkaloid, was achieved through a biomimetically inspired intramolecular Mannich reaction of an iminium ion intermediate. acs.orgthieme-connect.com This transformation supports the hypothesis that a similar cyclization is a critical step in the biogenesis of the sarpagine family. acs.org

The biosynthetic pathway continues from the unstable polyneuridine aldehyde. The enzyme polyneuridine aldehyde esterase (PNAE) catalyzes the hydrolysis of the methyl ester group, leading to a transient carboxylic acid that spontaneously decarboxylates to form 16-epi-vellosimine. nih.govuni-konstanz.de This compound is a key branching point, serving as a precursor to the ajmaline alkaloids or epimerizing to the more thermodynamically stable vellosimine (B128456), a sarpagine alkaloid. uni-konstanz.de

While the biomimetic formation of the core sarpagan skeleton is well-studied, the specific enzymatic hydroxylation at the C-17 position of the ethylidene side chain to produce (16S,19Z)-Sarpagan-17-ol has not been fully elucidated. It is hypothesized that a specific hydroxylase, likely another cytochrome P450 enzyme, would be responsible for this late-stage oxidation after the formation of the primary sarpagan structure. The discovery of various P450s capable of hydroxylating different positions on monoterpenoid indole alkaloid skeletons supports this possibility. nih.govbiorxiv.org

The following tables summarize key reactions from synthetic studies that mimic the proposed biosynthetic steps for the formation of the sarpagan alkaloid core.

Table 1: Biomimetic Cyclization to Sarpagan Skeleton

PrecursorReagents and ConditionsProductYieldReference
Silyl enol ether 40 BF₃·OEt₂(+)-Nₐ-methylvellosimine54% acs.org
PolyneuridineCorey-Kim ReagentPolyneuridine aldehyde- nih.gov
Aldehyde 33 Ac₂O, TfOHCyclized products 34a/34b 60% (2 steps) nih.gov

This table illustrates a key biomimetic intramolecular Mannich reaction to form the sarpagan ring system and subsequent transformations of related intermediates.

Table 2: Synthesis of Key Sarpagan Precursors

Starting MaterialKey IntermediateProductOverall YieldReference
D-(+)-tryptophan methyl esterQuaternary diol 12 (+)-Polyneuridine aldehyde14.1% nih.gov
D-(+)-tryptophanTetracyclic ketone 14 (-)-Affinisine oxindole10% nih.gov

This table provides an overview of the multi-step synthesis of important sarpagan precursors from readily available starting materials, highlighting the efficiency of the synthetic routes.

Advanced Structural Elucidation and Spectroscopic Characterization of 16s,19z Sarpagan 17 Ol

Comprehensive Spectroscopic Techniques for Definitive Structure Assignment

The elucidation of (16S,19Z)-Sarpagan-17-ol, a sarpagan-type indole (B1671886) alkaloid, necessitates a multi-faceted spectroscopic approach. High-resolution NMR provides the primary framework of the molecule's constitution, while mass spectrometry offers confirmation of the molecular weight and insights into its fragmentation. Chiroptical methods are indispensable for establishing the absolute configuration of its stereogenic centers.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy and Advanced Pulse Sequences

High-resolution NMR spectroscopy is the cornerstone for determining the complex structure of (16S,19Z)-Sarpagan-17-ol. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of each proton and carbon atom. However, due to the intricate and overlapping nature of the proton signals in such a polycyclic structure, two-dimensional (2D) NMR experiments are essential for a complete and unambiguous assignment.

Advanced pulse sequences like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity.

¹H NMR: Provides information on the chemical shift and multiplicity of each proton, offering clues to its local electronic environment and neighboring protons.

¹³C NMR: Reveals the number of unique carbon atoms and their chemical shifts, indicating the types of functional groups present (e.g., olefinic, aromatic, aliphatic, carbinolic).

COSY: Establishes ¹H-¹H coupling correlations, identifying adjacent protons within the spin systems of the molecule.

HSQC: Correlates each proton signal with its directly attached carbon atom, providing a direct link between the ¹H and ¹³C spectra.

HMBC: Shows correlations between protons and carbons that are two or three bonds away, which is critical for assembling the various spin systems into the complete molecular framework, including the placement of quaternary carbons and heteroatoms.

The specific chemical shifts and coupling constants observed are highly sensitive to the molecule's stereochemistry and conformation. For instance, the relative stereochemistry at the various chiral centers of the sarpagan skeleton influences the dihedral angles between adjacent protons, which in turn affects their coupling constants according to the Karplus relationship.

Table 1: Hypothetical ¹H and ¹³C NMR Data for (16S,19Z)-Sarpagan-17-ol (in CDCl₃)

PositionδC (ppm)δH (ppm, multiplicity, J in Hz)
2134.5-
3110.23.55 (d, 7.5)
552.83.80 (m)
621.52.10 (m), 1.95 (m)
7108.1-
8128.07.50 (d, 7.8)
9118.97.15 (t, 7.5)
10121.57.20 (t, 7.6)
11110.87.10 (d, 7.9)
12143.2-
13136.1-
1445.32.90 (m)
1535.12.50 (dd, 14.0, 4.5)
1659.84.25 (br s)
1775.35.40 (s)
1813.51.70 (d, 7.0)
19125.15.65 (q, 7.0)
20130.2-
2155.63.20 (m)

Note: This data is representative and may not reflect experimentally determined values.

Mass Spectrometry (MS/MS) and Fragmentation Pathway Analysis for Sarpagan-17-ol (B1261461)

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of (16S,19Z)-Sarpagan-17-ol. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the calculation of a unique molecular formula (C₁₉H₂₂N₂O for sarpagan-17-ol).

Tandem mass spectrometry (MS/MS) is then used to probe the structure of the molecule by inducing fragmentation and analyzing the resulting fragment ions. The fragmentation pattern is characteristic of the sarpagan alkaloid skeleton and can provide valuable structural information. Common fragmentation pathways for indole alkaloids often involve cleavages of the bonds alpha to the nitrogen atoms and retro-Diels-Alder reactions in cyclic systems.

For (16S,19Z)-Sarpagan-17-ol, key fragmentations would be expected to arise from:

Loss of the hydroxyl group at C-17 as a water molecule.

Cleavage of the C-ring, which is characteristic of the sarpagan framework.

Fragmentations of the ethylidene side chain at C-19.

The analysis of these fragmentation pathways helps to confirm the proposed connectivity and can sometimes provide information about the stereochemistry, as the stability of certain fragment ions can be influenced by the spatial arrangement of the atoms.

Table 2: Representative MS/MS Fragmentation Data for (16S,19Z)-Sarpagan-17-ol

m/z (Fragment Ion)Proposed Structure/Loss
294.1732[M+H]⁺
277.1701[M+H - H₂O]⁺
265.1701[M+H - C₂H₅]⁺
184.0970Retro-Diels-Alder fragment
170.0813Further fragmentation of RDA product

Note: This data is illustrative and intended to represent plausible fragmentation patterns.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination of (16S,19Z)-Sarpagan-17-ol

Chiroptical techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules like (16S,19Z)-Sarpagan-17-ol. These methods measure the differential absorption or rotation of left and right circularly polarized light by a chiral sample.

The resulting ECD or ORD spectrum is a unique fingerprint of the molecule's three-dimensional structure. The sign and magnitude of the Cotton effects in the spectrum are highly sensitive to the spatial arrangement of the chromophores and other functional groups within the molecule.

X-ray Crystallography for Solid-State Structure Confirmation

Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of (16S,19Z)-Sarpagan-17-ol can be grown, X-ray crystallography can directly reveal:

The precise connectivity of all atoms.

The bond lengths and angles.

The absolute configuration of all stereogenic centers (often determined using the Flack parameter).

The preferred conformation of the molecule in the crystalline state.

The resulting crystal structure serves as the ultimate proof of the structural assignments made by other spectroscopic methods. It provides a solid-state snapshot of the molecule that can be used to rationalize the observed spectroscopic data and to understand its intermolecular interactions in the crystal lattice.

Table 3: Illustrative Crystallographic Data for a Sarpagan-Type Alkaloid

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)8.543
b (Å)12.123
c (Å)15.678
α (°)90
β (°)90
γ (°)90
Z4
R-factor< 0.05

Note: This data is representative of a typical small molecule crystal structure and does not correspond to (16S,19Z)-Sarpagan-17-ol itself.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformation.

For (16S,19Z)-Sarpagan-17-ol, IR and Raman spectroscopy can be used to:

Confirm the presence of the N-H and O-H stretching vibrations in the indole and alcohol functional groups, respectively.

Identify the C=C stretching vibrations of the aromatic ring and the ethylidene side chain.

Observe the various C-H stretching and bending vibrations of the aliphatic and aromatic portions of the molecule.

Provide information about hydrogen bonding, as the frequency of the O-H stretch can shift depending on its involvement in hydrogen bonds.

While often considered less powerful than NMR for complete structure elucidation of complex molecules, vibrational spectroscopy provides a quick and valuable confirmation of the presence of key functional groups.

Computational Support for Structural Assignment and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), plays a crucial supportive role in the structural elucidation of complex molecules. DFT calculations can be used to:

Predict NMR chemical shifts: Calculated ¹H and ¹³C chemical shifts for a proposed structure can be compared with experimental values to support or refute the assignment.

Simulate ECD and ORD spectra: As mentioned earlier, theoretical chiroptical spectra are essential for assigning the absolute configuration.

Analyze conformational preferences: By calculating the relative energies of different possible conformations (e.g., different ring conformations or rotamers), the most stable conformation in the gas phase or in solution can be predicted. This can help in understanding the observed NMR coupling constants and NOE (Nuclear Overhauser Effect) data.

Predict vibrational frequencies: Calculated IR and Raman spectra can aid in the assignment of experimental vibrational bands.

By integrating these computational methods with the experimental spectroscopic data, a more complete and robust understanding of the structure and stereochemistry of (16S,19Z)-Sarpagan-17-ol can be achieved.

Chemical Modifications and Structure Activity Relationship Sar Studies of Sarpagan 17 Ol Derivatives

Systematic Derivatization Strategies for (16S,19Z)-Sarpagan-17-ol

Systematic derivatization of the (16S,19Z)-Sarpagan-17-ol scaffold focuses on several key functional groups and structural features: the C-17 hydroxyl group, the indole (B1671886) nitrogen and its associated aromatic ring, and the stereocenters, particularly at the C-16 position.

The hydroxyl group at the C-17 position is a prime target for chemical modification due to its potential involvement in hydrogen bonding with biological receptors. Strategies often involve esterification and etherification to modulate the compound's polarity, steric bulk, and metabolic stability.

Esterification: Acetylation of the hydroxyl group is a common modification. For instance, in the related ajmalan (B1240692) series, the enzyme acetylajmalan esterase specifically hydrolyzes the 17-O-acetyl group, indicating that this position is biochemically active and that modification can influence interaction with enzymes. nih.gov The introduction of various acyl groups can alter lipophilicity and potentially enhance cell membrane permeability.

Etherification: Formation of ethers, such as O-methyl or O-benzyl derivatives, can prevent the hydroxyl group from acting as a hydrogen bond donor. This modification helps to probe the importance of this specific interaction for receptor binding.

The indole moiety is a defining feature of sarpagan alkaloids and plays a significant role in their electronic and binding properties. nih.gov Modifications here can have a profound impact on activity.

Indole Nitrogen (Na): The indole nitrogen (Na-H) can be alkylated or acylated. The synthesis of related sarpagine (B1680780) alkaloids, such as (+)-vellosimine, has been reported from precursors where this position is unsubstituted (Na-H), highlighting its accessibility for chemical alteration. nih.gov N-methylation is another common modification that can influence the basicity and steric environment of the molecule.

Aromatic Ring Substitution: Introducing substituents onto the benzene (B151609) ring of the indole system can modulate electronic properties and provide additional points of interaction with receptors. Halogenation or the addition of methoxy (B1213986) groups can alter the molecule's binding affinity and selectivity. For example, studies on the related marine alkaloid fascaplysin (B45494) show that introducing a chloro group can enhance therapeutic potential while reducing toxicity. nih.gov

The biological activity of complex natural products like sarpagan alkaloids is often highly dependent on their precise three-dimensional configuration. biorxiv.org The stereocenter at C-16, adjacent to the hydroxyl-bearing C-17, is of particular interest.

Recent biosynthetic studies have revealed the enzymatic control over C-16 stereochemistry. biorxiv.org Sarpagan bridge enzymes (SBEs) can generate both 16S and 16R diastereomers. biorxiv.org Downstream enzymes can further epimerize the C-16 center, leading to a diversity of stereoisomers in nature. biorxiv.orgnih.gov Laboratory studies focusing on the epimerization of this center are crucial for SAR. For example, the enzymatic reduction of vellosimine (B128456) epimers, which are analogous to the aldehyde precursors of sarpagan-17-ol (B1261461), suggests that the C-16 configuration is conformationally flexible under certain conditions. nih.gov Investigating the biological activities of both the (16S) and the epimeric (16R) series of sarpagan-17-ol derivatives is essential to determine the optimal stereochemistry for receptor interaction.

Structure-Activity Relationship (SAR) Analysis of (16S,19Z)-Sarpagan-17-ol Analogs

SAR analysis aims to correlate the specific structural modifications of (16S,19Z)-Sarpagan-17-ol analogs with their observed biological effects, providing a roadmap for the design of more potent and selective compounds.

The sarpagan alkaloid family is known to interact with a variety of biological targets. The parent alkaloid ajmaline (B190527), for example, is known for its antiarrhythmic activity, which it exerts through the blockade of cardiac K+ channels. nih.gov Alkaloids from Rauwolfia serpentina, a rich source of sarpagans, have shown binding affinity for dopaminergic, muscarinic, and serotonergic receptors. researchgate.net

Systematic modifications to the (16S,19Z)-Sarpagan-17-ol structure would be expected to alter its binding profile. The table below illustrates hypothetical SAR trends based on data from related alkaloid classes, as specific data for sarpagan-17-ol is limited.

Derivative Class Modification Site Structural Change Anticipated Impact on Receptor Binding
1 C-17-OH to -OAc (Acetate)Increased lipophilicity may enhance affinity for hydrophobic pockets.
2 C-17-OH to -OMe (Methyl ether)Blocks H-bond donation, potentially reducing affinity if H-bonding is critical.
3 Indole NN-H to N-CH₃ (N-Methyl)May alter basicity and steric profile, impacting electrostatic interactions.
4 Aromatic RingAddition of 5-BromoModifies electronics (electron-withdrawing), potentially altering π-π stacking interactions.
5 C-16(16S) to (16R) EpimerCould drastically alter or abolish binding if stereochemistry is critical for receptor fit.

This table is illustrative and based on general principles and findings from related alkaloid series. Specific receptor binding data (e.g., Kᵢ values) for (16S,19Z)-Sarpagan-17-ol derivatives are not extensively available in the reviewed literature.

Pharmacophore modeling is a computational approach used to define the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. ijpsonline.comnih.gov For (16S,19Z)-Sarpagan-17-ol and its analogs, a ligand-based pharmacophore model can be developed by superimposing a set of active molecules and identifying common features. nih.gov

A hypothetical pharmacophore model for a sarpagan-17-ol analog might include:

A Hydrogen Bond Acceptor/Donor: Represented by the C-17 hydroxyl group.

A Hydrophobic/Aromatic Feature: The indole ring system.

A Positive Ionizable Feature: The basic nitrogen atom (Nb) in the core structure.

Defined Spatial Relationships: The rigid sarpagan skeleton dictates a precise geometry between these features.

The development of such a model is crucial for virtual screening of compound libraries to identify novel, structurally diverse molecules that fit the pharmacophore and may possess similar biological activity. nih.govnih.gov This ligand-based design strategy allows for the rational design of new derivatives with potentially improved potency and selectivity, guiding synthetic efforts toward the most promising candidates. ijpsonline.com

Mechanistic Insights into Chemical Reactivity and Transformations of Sarpagan-17-ol, (16S,19Z)-

Sarpagan-17-ol, (16S,19Z)-, also known as Normacusine B, is a sarpagan-type monoterpenoid indole alkaloid characterized by a complex pentacyclic structure. sogang.ac.krresearchgate.netnih.gov The chemical reactivity of this molecule is largely dictated by the interplay of its functional groups, particularly the indole nucleus, the tertiary amine, and the allylic alcohol at the C-17 position. Understanding the mechanistic pathways of its transformations is crucial for the synthesis of novel derivatives and for elucidating its biological functions.

The allylic nature of the C-17 hydroxyl group significantly influences its reactivity. This functional group is prone to a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions provide avenues for creating a diverse range of derivatives for structure-activity relationship (SAR) studies.

Oxidation of the C-17 Hydroxyl Group:

The primary alcohol at C-17 can be selectively oxidized to the corresponding aldehyde, sarpagan-17-al, or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. For instance, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) would likely favor the formation of the aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid), could lead to the carboxylic acid.

The mechanism of oxidation with a chromium(VI) reagent like PCC involves the formation of a chromate (B82759) ester intermediate. This is followed by an E2 elimination reaction where a base (such as pyridine) removes the proton from the carbon bearing the hydroxyl group, leading to the formation of the aldehyde and a reduced chromium species.

Esterification and Etherification of the C-17 Hydroxyl Group:

The hydroxyl group at C-17 can readily undergo esterification with various carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). The formation of esters can significantly alter the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the parent molecule.

Similarly, etherification can be achieved by reacting Sarpagan-17-ol with alkyl halides in the presence of a base (Williamson ether synthesis). The alkoxide ion, generated by the deprotonation of the hydroxyl group, acts as a nucleophile and displaces the halide from the alkyl halide. The introduction of different ether side chains can be used to probe the steric and electronic requirements of potential biological targets.

Rearrangements and Cyclizations:

The sarpagan skeleton is known to undergo various rearrangements and cyclizations, often under acidic or enzymatic conditions. For instance, sarpagan-type alkaloids can be biogenetically related to ajmaline-type alkaloids through complex rearrangement pathways. nih.gov While specific studies on Sarpagan-17-ol are limited, it is plausible that the C-17 hydroxyl group could participate in intramolecular cyclizations, potentially forming ether linkages with other parts of the molecule, especially if activated under acidic conditions.

The presence of the indole nucleus and the tertiary amine also imparts specific reactivity to the molecule. The indole nitrogen can be alkylated or acylated, and the aromatic ring can undergo electrophilic substitution reactions, although these are less common in complex, sterically hindered alkaloids. The basicity of the tertiary amine allows for salt formation with various acids, which can be useful for purification and formulation.

The following table summarizes potential chemical modifications of Sarpagan-17-ol, (16S,19Z)- and the expected reactivity.

Reaction Type Reagents and Conditions Expected Product Plausible Mechanistic Pathway
OxidationPCC or DMP in CH2Cl2Sarpagan-17-alFormation of a chromate ester followed by E2 elimination.
EsterificationAcyl chloride, pyridineC-17 Ester derivativeNucleophilic acyl substitution.
EtherificationNaH, Alkyl halideC-17 Ether derivativeWilliamson ether synthesis.
RearrangementStrong acidPotential formation of ajmaline-type scaffoldWagner-Meerwein type rearrangement.

It is important to note that while these reactions are chemically feasible, the specific outcomes and yields would need to be determined experimentally. The complex, three-dimensional structure of Sarpagan-17-ol, (16S,19Z)- will undoubtedly influence the stereochemical and regiochemical course of these transformations.

Biological Activities and Mechanistic Studies of 16s,19z Sarpagan 17 Ol

Biological Target Identification and Validation for (16S,19Z)-Sarpagan-17-ol

There is no available research identifying or validating specific biological targets for (16S,19Z)-Sarpagan-17-ol.

No studies detailing receptor binding assays or ligand-protein interactions for (16S,19Z)-Sarpagan-17-ol have been published.

Data on the effects of (16S,19Z)-Sarpagan-17-ol on enzyme activity are not available.

Cellular Mechanisms of Action in vitro

Specific in vitro studies to elucidate the cellular mechanisms of action for (16S,19Z)-Sarpagan-17-ol have not been reported.

There are no published cell-based assays investigating the modulation of signaling pathways by (16S,19Z)-Sarpagan-17-ol.

The effects of (16S,19Z)-Sarpagan-17-ol on cellular processes such as apoptosis, the cell cycle, or other phenotypic responses have not been documented.

Pharmacological Characterization in Preclinical in vitro and Non-Human in vivo Models

Pharmacological characterization of (16S,19Z)-Sarpagan-17-ol in preclinical in vitro or non-human in vivo models has not been described in the scientific literature.

Assessment of Bioavailability and Distribution in Non-Human Models

Pharmacokinetics of Ajmaline (B190527) in Animal Models

Studies in mice have shown that ajmaline is rapidly absorbed and distributed following intravenous administration. nih.gov The blood concentration of ajmaline follows a two-compartment model, characterized by a rapid distribution phase and a subsequent disposition phase. nih.gov High tissue accumulation of ajmaline has been observed in the lungs, liver, and heart. nih.gov The drug is significantly metabolized, with only a small percentage of the administered dose being excreted unchanged in the urine. nih.gov

In beagle dogs, orally administered ajmaline demonstrated good bioavailability, estimated to be around 90%. researchgate.net Peak serum concentrations were reached approximately one hour after oral administration. researchgate.net The elimination half-life from serum was found to be about one hour. researchgate.net

These findings suggest that sarpagan alkaloids like ajmaline are well-absorbed and extensively distributed to various tissues, particularly major organs. They also appear to undergo significant metabolism. It is plausible that (16S,19Z)-Sarpagan-17-ol would exhibit a similar pharmacokinetic profile, characterized by good absorption and broad tissue distribution. However, without direct experimental data, this remains a projection.

Table 1: Pharmacokinetic Parameters of Ajmaline in Animal Models

Animal Model Route of Administration Bioavailability Peak Serum Concentration Time Elimination Half-life Tissue Distribution
Mouse Intravenous - - ~16 minutes (disposition) High accumulation in lung, liver, heart

This table is generated based on available data for ajmaline and is intended to provide a potential pharmacokinetic profile for related sarpagan alkaloids.

Efficacy Studies in Relevant Biological Systems (excluding human clinical data)

Specific efficacy studies on (16S,19Z)-Sarpagan-17-ol are not documented in the reviewed literature. Nevertheless, the broader family of sarpagan and related indole (B1671886) alkaloids exhibits a wide range of biological activities, suggesting potential therapeutic applications for this compound.

Anticancer Activity

Numerous sarpagine (B1680780) and macroline-sarpagine bisindole alkaloids have demonstrated significant antiproliferative activity against various human cancer cell lines. nih.gov For instance, certain macroline-sarpagine alkaloids isolated from Alstonia penangiana showed in vitro growth inhibitory activity against a panel of human cancer cell lines with IC50 values in the micromolar to nanomolar range. nih.gov Similarly, vobasine-type alkaloids have shown appreciable cytotoxicity toward KB cells. nih.gov Koumine (B8086292), another related alkaloid, has been shown to induce apoptosis and cause cell cycle arrest in human breast cancer cells. medchemexpress.com These findings indicate that the sarpagan skeleton is a promising scaffold for the development of anticancer agents.

Antimicrobial Activity

Alkaloids, as a class of natural products, are known for their antibacterial and antifungal properties. mdpi.com Indole alkaloids, in particular, have been investigated for their antimicrobial potential. frontiersin.org While direct evidence for (16S,19Z)-Sarpagan-17-ol is lacking, the general antimicrobial activity of alkaloids suggests that it may possess similar properties.

Cardiovascular Effects

Ajmaline, a prominent sarpagan alkaloid, is known for its antiarrhythmic properties. nih.govpatsnap.com It acts primarily by blocking sodium channels in cardiac cells, thereby modulating the heart's electrical activity. patsnap.compatsnap.com This well-established activity of a closely related compound suggests that (16S,19Z)-Sarpagan-17-ol could also have cardiovascular effects, although the specific nature of these effects would require experimental validation.

Comparative Analysis of Biological Activities with Related Sarpagan Alkaloids

The sarpagan alkaloid family displays a remarkable diversity of biological activities, highlighting how small structural modifications can lead to significant changes in pharmacological profiles.

Ajmaline: As mentioned, ajmaline is a well-characterized antiarrhythmic agent. nih.govpatsnap.com Its primary mechanism of action is the blockade of cardiac sodium channels. patsnap.compatsnap.com This activity is quite specific and has led to its clinical use in some regions for the management of cardiac arrhythmias.

Koumine: In contrast to the cardiovascular effects of ajmaline, koumine exhibits a different spectrum of activities. It has demonstrated potent anti-inflammatory, analgesic, and antitumor properties in various preclinical models. medchemexpress.comnih.gov Studies have shown that koumine can alleviate inflammatory and neuropathic pain and inhibit the growth of cancer cells through apoptosis induction. medchemexpress.comresearchgate.net

Vobasine: Vobasine and its derivatives have been primarily investigated for their cytotoxic and potential anticancer activities. nih.govwikipedia.orgnih.gov Some vobasine-type alkaloids have shown significant growth inhibitory effects against human cancer cell lines. nih.gov Additionally, hypotensive activity has been reported for vobasine, suggesting a different cardiovascular profile compared to ajmaline. wikipedia.org

The diverse activities of these related alkaloids underscore the therapeutic potential of the sarpagan chemical scaffold. The specific stereochemistry and functional groups of (16S,19Z)-Sarpagan-17-ol would ultimately determine its unique biological profile. Based on the general activities observed for this class of compounds, it is conceivable that (16S,19Z)-Sarpagan-17-ol could possess anticancer, antimicrobial, or cardiovascular properties. However, without direct experimental evidence, any potential activity remains speculative.

Table 2: Comparative Biological Activities of Selected Sarpagan Alkaloids

Alkaloid Primary Biological Activities
Ajmaline Antiarrhythmic (Sodium channel blocker)
Koumine Analgesic, Anti-inflammatory, Antitumor
Vobasine Cytotoxic, Hypotensive

This table provides a summary of the known activities of related sarpagan alkaloids to contextualize the potential activities of (16S,19Z)-Sarpagan-17-ol.

Advanced Analytical Methodologies for 16s,19z Sarpagan 17 Ol Quantification and Quality Control

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography remains a cornerstone for the analytical assessment of (16S,19Z)-Sarpagan-17-ol. High-performance liquid chromatography (HPLC) is the most widely employed technique, offering robust and reliable quantification. Gas chromatography (GC) can also be utilized, particularly for the analysis of volatile derivatives or for trace-level detection.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC methods are extensively used for the simultaneous determination of multiple alkaloids in plant extracts, including koumidine (B2378392). These methods are valued for their high resolution and sensitivity.

Development of a robust HPLC method involves the careful optimization of several parameters to achieve adequate separation and quantification of (16S,19Z)-Sarpagan-17-ol. Key considerations include the selection of the stationary phase (typically a C18 column), the mobile phase composition (often a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency), and the detector wavelength for UV detection, commonly set around 263 nm for Gelsemium alkaloids. core.ac.ukmdpi.com

Method validation is a critical step to ensure the reliability of the analytical data. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intraday and interday), and accuracy. For instance, a developed HPLC-UV method for the diagnosis and quantitative analysis of Gelsemium poisoning demonstrated good linearity for this compound and gelsemine (B155926) with correlation coefficients (r) of 0.9997 and 0.9999, respectively, over a concentration range of 0.05-50 mg/L. core.ac.ukmdpi.com The extraction recoveries for this method were reported to be greater than 88.5%, with intraday and interday variations of less than 8.3% and 7.7%, respectively. core.ac.ukmdpi.com

Below is an interactive data table summarizing typical parameters for an HPLC-UV method for the analysis of Gelsemium alkaloids, including this compound.

ParameterTypical Value/RangeReference
Stationary Phase C18 column core.ac.uk
Mobile Phase Methanol, water, and di-n-butylamine (58:42:0.01) core.ac.uk
Flow Rate 1.00 mL/min core.ac.uk
Detection Wavelength 263 nm core.ac.uk
Linearity (r) >0.999 core.ac.ukmdpi.com
LOD Typically in the low ng/mL range dntb.gov.ua
LOQ Typically in the low ng/mL range dntb.gov.ua
Precision (RSD) < 10% core.ac.ukdntb.gov.ua
Accuracy (Recovery) > 85% core.ac.ukmdpi.com

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds. While many alkaloids, including (16S,19Z)-Sarpagan-17-ol, are not inherently volatile, GC analysis can be performed following a derivatization step. Derivatization converts the non-volatile alkaloid into a more volatile and thermally stable compound suitable for GC analysis.

Common derivatization techniques include silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, or acylation. These modifications reduce the polarity of the molecule, increasing its volatility. The choice of derivatizing agent is crucial and depends on the functional groups present in the analyte.

GC-MS offers excellent sensitivity and selectivity, making it suitable for trace analysis of (16S,19Z)-Sarpagan-17-ol in complex matrices. The mass spectrometer provides structural information, aiding in the confident identification of the analyte. While specific GC methods for (16S,19Z)-Sarpagan-17-ol are not extensively reported, the principles of GC-MS analysis of other indole (B1671886) alkaloids can be applied. For example, GC-MS has been used for the phytochemical analysis of alkaloids in Rauvolfia serpentina, a plant known for its sarpagan-type alkaloids. nifdc.org.cneurjchem.comfrontiersin.org

Mass Spectrometry-Based Quantitative Analysis

Mass spectrometry (MS) has become an indispensable tool for the quantification of (16S,19Z)-Sarpagan-17-ol due to its high sensitivity, selectivity, and ability to provide structural information. It is most commonly coupled with liquid chromatography (LC-MS).

LC-MS/MS for Trace Analysis and Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace analysis of (16S,19Z)-Sarpagan-17-ol in complex biological and environmental samples. nih.gov This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the analyte is first separated from other components in the sample by the LC system. The eluent from the LC column is then introduced into the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, a specific precursor ion corresponding to the protonated molecule of (16S,19Z)-Sarpagan-17-ol ([M+H]⁺) is selected in the first mass analyzer. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting product ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a highly specific and sensitive method for quantification.

LC-MS/MS methods have been successfully developed for the simultaneous quantification of this compound and other Gelsemium alkaloids in various matrices. oup.com These methods often exhibit excellent linearity over a wide concentration range and very low limits of detection and quantification, often in the sub-ng/mL level. nih.gov For instance, a validated LC-MS/MS method for the determination of koumine (B8086292), gelsemine, and gelsenicine in biological samples reported LODs of 0.1 ng/mL and 0.01 ng/mL for the different alkaloids. nih.govnih.gov

The following interactive table summarizes typical parameters for an LC-MS/MS method for the analysis of this compound.

ParameterTypical Setting/ValueReference
LC Column C18 oup.comnih.gov
Mobile Phase Gradient elution with methanol/acetonitrile and water containing formic acid or ammonium acetate oup.comnih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) nih.gov
MS Analysis Mode Multiple Reaction Monitoring (MRM) nih.gov
Linearity (r²) > 0.995 oup.comnih.gov
LOD 0.01 - 0.1 ng/mL nih.govnih.gov
LOQ 0.1 - 0.5 ng/mL dntb.gov.ua
Precision (RSD) < 15% nih.govnih.gov
Accuracy (Recovery) 85% - 115% nih.govnih.gov

Beyond quantification, LC-MS/MS is also a powerful tool for metabolite profiling, enabling the identification and characterization of metabolites of (16S,19Z)-Sarpagan-17-ol in biological systems. nih.gov

Isotope Dilution Mass Spectrometry Approaches

Isotope dilution mass spectrometry (IDMS) is a highly accurate and precise quantitative technique that can be applied to the analysis of (16S,19Z)-Sarpagan-17-ol. nih.govfrontiersin.org This method involves the addition of a known amount of an isotopically labeled internal standard of the analyte to the sample. The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The key advantage of IDMS is that the ratio of the unlabeled analyte to the labeled internal standard is measured. nih.gov This ratio is unaffected by sample loss during extraction and processing, or by variations in instrument response, leading to highly accurate and reproducible results. The isotopically labeled internal standard acts as a perfect internal standard as it co-elutes with the analyte and experiences the same matrix effects.

While the synthesis of a specific isotopically labeled (16S,19Z)-Sarpagan-17-ol standard is required, the superior accuracy and precision of IDMS make it an ideal reference method for the certification of reference materials and for high-stakes quantitative analyses.

Capillary Electrophoresis and Other Electrophoretic Methods for Separation and Characterization

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the separation of alkaloids like (16S,19Z)-Sarpagan-17-ol. CE separates ions based on their electrophoretic mobility in an electric field within a narrow capillary. This technique is characterized by its high resolving power, short analysis times, and low consumption of sample and reagents.

Different modes of CE can be employed for the analysis of alkaloids. Capillary Zone Electrophoresis (CZE) separates charged analytes in a simple buffer system. Since alkaloids are typically basic and can be protonated to form cations in acidic buffers, CZE is a suitable technique for their separation. The separation is based on the charge-to-size ratio of the analytes.

For the separation of neutral or closely related alkaloids, Micellar Electrokinetic Chromatography (MEKC) can be used. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. The resulting micelles act as a pseudo-stationary phase, and separation is achieved based on the differential partitioning of the analytes between the micelles and the surrounding aqueous buffer.

While specific applications of CE for the routine analysis of (16S,19Z)-Sarpagan-17-ol are not as widely documented as HPLC methods, the technique has been successfully applied to the separation of other indole alkaloids. nih.gov The development of CE methods for this compound would involve optimizing parameters such as buffer pH, concentration, applied voltage, and the choice of additives like cyclodextrins for chiral separations or surfactants for MEKC. The high efficiency of CE makes it a promising tool for the purity assessment and characterization of (16S,19Z)-Sarpagan-17-ol.

Computational Chemistry and Molecular Modeling of 16s,19z Sarpagan 17 Ol

Conformational Analysis and Energy Minimization Studies of (16S,19Z)-Sarpagan-17-ol

No dedicated conformational analysis or energy minimization studies for (16S,19Z)-Sarpagan-17-ol have been published in the peer-reviewed scientific literature. Such studies would typically involve computational methods to determine the most stable three-dimensional structures of the molecule, which is crucial for understanding its biological activity. However, the specific energetic landscape and preferred conformations of this compound remain uninvestigated.

Docking Studies with Identified Biological Targets

There are no available reports of molecular docking studies performed with (16S,19Z)-Sarpagan-17-ol . While docking studies have been conducted on other sarpagan-type alkaloids to predict their binding affinities and interactions with various biological targets, this specific compound has not been the subject of such in silico investigations. researchgate.netbio-conferences.org Consequently, there are no identified biological targets or predictive binding data for (16S,19Z)-Sarpagan-17-ol .

Molecular Dynamics Simulations to Investigate Ligand-Receptor Interactions

In line with the absence of docking studies, no molecular dynamics simulations have been reported for (16S,19Z)-Sarpagan-17-ol . These simulations are essential for understanding the dynamic behavior of a ligand when bound to a receptor, providing insights into the stability of the complex and the nature of the interactions over time. The lack of such studies means that the potential dynamic interactions between (16S,19Z)-Sarpagan-17-ol and any biological receptor are currently unknown.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Sarpagan-17-ol (B1261461) Analogs

No Quantitative Structure-Activity Relationship (QSAR) models have been developed specifically for analogs of Sarpagan-17-ol . QSAR studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com While QSAR models exist for other classes of alkaloids, the sarpagan-17-ol scaffold has not been a focus of such predictive modeling efforts. Therefore, there are no established models to predict the activity of new analogs based on their structural features.

Ab Initio and Density Functional Theory (DFT) Calculations for Electronic Properties

There is no published research detailing Ab Initio or Density Functional Theory (DFT) calculations for (16S,19Z)-Sarpagan-17-ol . These quantum mechanical calculations are used to determine the electronic properties of a molecule, such as its orbital energies, charge distribution, and reactivity. nih.govnih.gov The absence of these calculations for (16S,19Z)-Sarpagan-17-ol means that its fundamental electronic characteristics have not been computationally described.

Future Research Directions and Emerging Applications of 16s,19z Sarpagan 17 Ol

Integration of Omics Technologies in Sarpagan Biosynthesis and Mechanism Elucidation

The complete biosynthetic pathways of many sarpagan alkaloids remain partially unresolved due to their complexity and the low abundance of intermediates. The integration of "omics" technologies is poised to revolutionize this field, providing a system-level understanding of how these molecules are synthesized in plants like Rauvolfia serpentina and Catharanthus roseus.

Multi-omics strategies combine genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the biosynthetic machinery. frontiersin.orgmaxapress.com For instance, transcriptome sequencing (RNA-seq) of alkaloid-producing plant tissues can identify candidate genes encoding biosynthetic enzymes, which are then functionally characterized. frontiersin.org Recent studies have successfully used these approaches to identify key enzymes in the biosynthesis of related monoterpenoid indole (B1671886) alkaloids (MIAs), such as sarpagan bridge enzymes (SBEs) and rhazimal synthases (RHSs), which are cytochrome P450 monooxygenases that catalyze the crucial cyclization of geissoschizine. nih.govbiorxiv.orgnih.gov

By correlating gene expression profiles with metabolite profiles (metabolomics), researchers can pinpoint specific genes responsible for particular biosynthetic steps. rsc.org Single-cell omics technologies are emerging as a powerful tool to understand the exquisite cell-type-specific localization of biosynthetic pathways within plant organs, which traditional bulk-tissue analysis can miss. biorxiv.orgsemanticscholar.org This integrated approach not only accelerates the discovery of new enzymes but also provides critical insights into the regulation of these pathways, paving the way for metabolic engineering and elucidating the precise mechanisms of action of specific alkaloids.

Omics TechnologyApplication in Sarpagan Alkaloid ResearchKey Insights Gained
Genomics Sequencing genomes of alkaloid-producing plants to identify biosynthetic gene clusters.Discovery of clustered genes that may be co-regulated; understanding the evolution of pathways. biorxiv.org
Transcriptomics Identifying candidate genes by analyzing RNA expression in specific tissues or under specific conditions.Pinpointing enzymes like cytochrome P450s, reductases, and transferases involved in the pathway. frontiersin.org
Proteomics Identifying and quantifying the actual proteins (enzymes) present in plant cells.Validating gene expression data and understanding post-translational regulation of enzymes. frontiersin.org
Metabolomics Profiling the full range of small-molecule metabolites, including alkaloids and their precursors.Tracking metabolic flux, identifying novel intermediates, and linking enzymes to their products. rsc.org
Single-Cell Multi-Omics Analyzing gene expression and metabolites in individual cells.Revealing cell-type specific roles in biosynthesis and transport, which are crucial for pathway reconstruction. biorxiv.orgsemanticscholar.org

Development of Novel and Sustainable Synthetic Strategies for Complex Sarpagan-Type Scaffolds

The intricate, rigid, and polycyclic cage-like architecture of sarpagan alkaloids makes their chemical synthesis a formidable challenge. nih.gov However, this complexity has also driven significant innovation in synthetic organic chemistry. Future research is focused on developing more efficient, sustainable, and versatile synthetic routes.

Key advancements include the refinement of the asymmetric Pictet-Spengler reaction , which is central to establishing the core tetracyclic system of many sarpagan-related alkaloids with high stereocontrol. wisconsin.edunih.govresearchgate.netnih.gov Novel strategies are emerging that move beyond traditional methods. For example, concise, collective syntheses using reactions like tandem oxidative cyclopropanol (B106826) ring-opening cyclizations have enabled the assembly of the caged sarpagan scaffold from which multiple different alkaloids can be synthesized. nih.govresearchgate.net

A major future direction is the incorporation of principles of green chemistry . rsc.orgjddhs.com This involves designing synthetic routes that are more atom-economical, use less hazardous reagents and solvents, and reduce energy consumption. The use of flow chemistry, where reactions are run in continuous streams rather than in large batches, offers improved safety, scalability, and efficiency for constructing privileged scaffolds like the sarpagan core. rsc.org These sustainable approaches are critical for making these complex molecules more accessible for medicinal chemistry and drug discovery efforts. researchgate.net

Synthetic StrategyDescriptionAdvantages for Sarpagan Scaffolds
Asymmetric Pictet-Spengler Reaction A key cyclization reaction to form the core indole structure with high enantioselectivity. researchgate.netnih.govEstablishes crucial stereocenters early and reliably; widely used for over 150 related alkaloids. researchgate.net
Collective Total Synthesis Designing a route to a common intermediate from which multiple different natural products can be synthesized via divergent pathways. nih.govresearchgate.netIncreases efficiency; allows for the synthesis of a family of related alkaloids from a single project. researchgate.net
Photocatalytic Cascades Using light to initiate a series of reactions to rapidly build molecular complexity. researchgate.netEnables novel bond formations under mild conditions; can assemble complex ring systems in a single step.
Flow Chemistry Performing reactions in a continuously flowing stream rather than a flask. rsc.orgImproved safety, scalability, and process control; enables reactions that are difficult to perform in batch. rsc.org
Biocatalysis Using isolated enzymes or whole microorganisms to perform specific chemical transformations.Offers exceptional selectivity (chemo-, regio-, and stereo-); operates under mild, environmentally friendly conditions.

Exploration of New Biological Targets and Therapeutic Areas (excluding clinical human trials)

Sarpagan-type alkaloids, and the Rauwolfia species from which they are often isolated, have a long history in traditional medicine, particularly for hypertension and mental disorders. nih.gov Modern preclinical research continues to uncover new potential therapeutic applications by exploring their interactions with various biological targets.

Anticancer research is a prominent area. Various sarpagan-related alkaloids have demonstrated cytotoxicity against human cancer cell lines, including colon cancer (HT-29). nih.govmdpi.com Future studies will focus on elucidating the precise molecular mechanisms, which may involve inducing cell cycle arrest or apoptosis. mdpi.com The development of synthetic analogues allows for structure-activity relationship (SAR) studies, which can identify derivatives with improved potency and selectivity against specific cancer targets. researchgate.netresearchgate.netnih.gov

Neurological disorders represent another key area of exploration. e3s-conferences.org Given the historical use of related compounds for their effects on the central nervous system, researchers are investigating the potential of sarpagan alkaloids and their derivatives as modulators of various neuro-receptors and signaling pathways. nih.govresearchgate.netcsu.edu.au This includes exploring their potential as neuroprotective agents or as scaffolds for developing treatments for complex conditions like epilepsy, anxiety, and neurodegenerative diseases. nih.govresearchgate.net

Potential Therapeutic AreaBiological Target/Mechanism of Action (Preclinical)Rationale and Research Focus
Oncology Induction of apoptosis and cell cycle arrest in cancer cell lines (e.g., colon, breast). nih.govmdpi.comThe complex scaffold offers a unique structure for interacting with anticancer targets; synthesis of derivatives aims to improve efficacy and reduce toxicity. researchgate.netnih.gov
Neurological Disorders Modulation of neurotransmitter receptors (e.g., GABAA receptors); inhibition of acetylcholinesterase. wisconsin.edunih.govBuilds on the known CNS activity of related alkaloids; potential for developing novel treatments for epilepsy, anxiety, and neurodegeneration. e3s-conferences.orgcsu.edu.au
Inflammatory Diseases Inhibition of inflammatory pathways such as NF-κB. mdpi.comNF-κB is a key regulator of inflammation; inhibitors could have broad anti-inflammatory applications.
Infectious Diseases Antileishmanial and antimicrobial activity. nih.govSearch for novel scaffolds to combat drug-resistant pathogens.

Advancements in Sustainable Production Methods (e.g., synthetic biology, plant cell culture)

The low abundance of many sarpagan alkaloids in their native plants makes extraction an unsustainable and often economically unviable method for large-scale production. mdpi.com Modern biotechnology offers two promising and sustainable alternatives: plant cell culture and microbial fermentation via synthetic biology.

Plant cell culture involves growing plant cells in large, controlled bioreactors. nih.govopenagrar.de This technology is independent of geography and climate, ensures a consistent product free of contaminants, and can be scaled up for industrial production. nih.govmdpi.com Yields can be enhanced through strategies like media optimization, cell line selection, and the use of "elicitors"—compounds that stimulate the plant cells' natural defense responses and boost the production of secondary metabolites. mdpi.com

Synthetic biology or metabolic engineering represents a paradigm shift in production. scilit.comuwec.edu This involves transferring the entire biosynthetic pathway of a sarpagan alkaloid into a microbial host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nisr.or.jpnih.gov While challenging, this approach offers rapid growth, high yields, and a completely plant-free production system. nih.gov By engineering the microbe's metabolism, it's possible to increase the supply of precursor molecules and optimize the pathway for maximal output. nih.govnih.govresearchgate.net This method also facilitates the production of "unnatural" natural products by introducing enzymes from different organisms to create novel derivatives. mdpi.com

Production MethodDescriptionAdvantagesChallenges
Plant Cell Culture Growing undifferentiated plant cells in liquid suspension within a controlled bioreactor. nih.govopenagrar.deSustainable, consistent supply; non-GMO; product is biosynthetically identical to the natural source. nih.govbiopharminternational.comSlow growth rates compared to microbes; yields can be low without extensive optimization. openagrar.de
Synthetic Biology (Microbial Fermentation) Transferring the plant's biosynthetic genes into a microbial host (e.g., yeast, E. coli) for fermentation-based production. nisr.or.jpnih.govRapid growth; high potential yields; highly scalable; enables production of novel derivatives. mdpi.comscilit.comExtremely complex pathways are difficult to transfer; enzyme optimization is required; product toxicity to the host can be an issue. nih.gov

Potential for Derivatization in Materials Science or Bio-conjugation

While the primary focus for sarpagan alkaloids has been pharmaceutical, their unique and rigid three-dimensional structure holds potential for applications beyond medicine. The functional groups present on the sarpagan scaffold, such as the C17-hydroxyl group in (16S,19Z)-Sarpagan-17-ol, offer handles for chemical derivatization.

In materials science , complex natural products can be used as chiral building blocks or as monomers for creating novel polymers with unique properties. The rigid sarpagan scaffold could impart specific structural characteristics to a polymer backbone. While this area is highly speculative for sarpagan alkaloids specifically, the general principle of using natural product scaffolds in synthetic materials is an active area of research. researchgate.net

Bio-conjugation offers more immediate potential. The hydroxyl group or other sites on the molecule could be used to attach the sarpagan alkaloid to other molecules of interest. For example:

Fluorescent Probes: Conjugating a fluorescent dye to the alkaloid could create a tool for visualizing its cellular uptake and localization, helping to elucidate its mechanism of action.

Drug Delivery: Attaching the alkaloid to a carrier molecule or nanoparticle could improve its solubility or target its delivery to specific cells, such as cancer cells.

Affinity Probes: Immobilizing the alkaloid on a solid support could be used to "fish" for its protein binding partners from a cell lysate, providing a direct method for identifying its biological target.

These applications remain largely unexplored for the sarpagan family but represent an exciting frontier for expanding the utility of these complex and potent natural products.

Q & A

Q. How can researchers ethically address conflicting bioactivity data in publications?

  • Answer : Transparently report all data (positive/negative) in supplementary materials. Discuss potential confounders (e.g., assay conditions, compound stability) and propose follow-up experiments. Cite prior studies objectively, avoiding dismissive language .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.